Floxacillin sodium

Descripción general

Descripción

La flucloxacilina sódica es un antibiótico beta-lactámico de espectro estrecho que pertenece al grupo de las penicilinas. Se utiliza principalmente para tratar infecciones causadas por bacterias Gram-positivas, incluidas las infecciones de la piel, las infecciones del oído externo, las infecciones de úlceras en las piernas, las infecciones del pie diabético y las infecciones óseas . La flucloxacilina sódica es conocida por su resistencia a la penicilinasa, una enzima producida por ciertas bacterias que inactiva la penicilina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de flucloxacilina sódica implica varios pasos. Inicialmente, el ácido 3-(2-cloro-6-fluorobenceno)-5-metilisoxazol-4-fórmico reacciona con oxicloruro de fósforo bajo la catálisis de una amina orgánica para generar cloruro de acilo. Este cloruro de acilo se hace reaccionar luego con ácido 6-aminopenicilánico (6-APA) en presencia de una base inorgánica para formar flucloxacilina . El paso final implica la conversión de la flucloxacilina a su forma de sal sódica haciendo reaccionar con iso-octoato de sodio en un solvente orgánico .

Métodos de producción industrial

La producción industrial de flucloxacilina sódica sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para mejorar el rendimiento y la calidad del producto, al mismo tiempo que simplifica los pasos de la operación . El uso de técnicas y equipos avanzados garantiza la producción eficiente de flucloxacilina sódica de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La flucloxacilina sódica experimenta varias reacciones químicas, que incluyen:

Oxidación: La flucloxacilina sódica puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en ciertas condiciones.

Sustitución: La flucloxacilina sódica puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la flucloxacilina sódica incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente implican temperaturas y niveles de pH controlados .

Productos principales formados

Los productos principales formados a partir de las reacciones de la flucloxacilina sódica dependen del tipo de reacción. Por ejemplo, la oxidación puede conducir a la formación de varios productos de degradación, mientras que las reacciones de sustitución pueden dar como resultado derivados modificados de flucloxacilina .

Aplicaciones Científicas De Investigación

Medical Uses

Floxacillin sodium is utilized in various clinical settings, particularly for infections caused by Staphylococcus aureus and other Gram-positive organisms. Its applications include:

- Skin Infections : Effective against conditions like impetigo, cellulitis, folliculitis, and carbuncles.

- Bone and Joint Infections : Used for treating osteomyelitis and septic arthritis.

- Wound Infections : Commonly prescribed for infected leg ulcers and diabetic foot infections.

- Surgical Prophylaxis : Administered to prevent infections in patients undergoing surgeries involving the heart, lungs, or bones.

Pharmacokinetics

- Bioavailability : Approximately 50–70% when taken orally.

- Half-life : Ranges from 0.75 to 1 hour.

- Metabolism : Primarily hepatic, with renal excretion of metabolites.

- Volume of Distribution : Not extensively documented but indicates tissue penetration capabilities.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Skin Infections : A retrospective cohort study indicated that floxacillin was effective in treating various skin infections, with a notable success rate in cases involving methicillin-sensitive Staphylococcus aureus (MSSA) .

- Hypokalaemia Incidence : Research highlighted an association between floxacillin treatment and hypokalaemia. A study involving 77 patients showed that hypokalaemia occurred significantly more often in those treated with floxacillin compared to ceftriaxone (42% vs. 14%) . This effect necessitates regular monitoring of potassium levels during treatment.

- Osteomyelitis Treatment : Despite lower penetration into bone tissue (10–20%), floxacillin has been effectively used in treating osteomyelitis due to its bactericidal properties against causative organisms .

Table 1: Summary of Medical Applications

| Application | Description | Pathogens Treated |

|---|---|---|

| Skin Infections | Treats conditions like cellulitis and impetigo | Staphylococcus aureus |

| Bone Infections | Effective for osteomyelitis | Staphylococcus aureus |

| Wound Infections | Used for diabetic foot ulcers | Mixed flora including Gram-positive |

| Surgical Prophylaxis | Prevents infections in high-risk surgical procedures | Various Gram-positive organisms |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 50–70% |

| Half-life | 0.75–1 hour |

| Metabolism | Hepatic |

| Excretion | Renal |

Mecanismo De Acción

La flucloxacilina sódica ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular. Esta inhibición conduce a la lisis celular, mediada por enzimas autolíticas de la pared celular bacteriana, como las autolisinas . La flucloxacilina sódica es estable contra la hidrólisis por varias beta-lactamasas, incluidas las penicilinasas .

Comparación Con Compuestos Similares

La flucloxacilina sódica es similar a otros antibióticos beta-lactámicos como la cloxacilina y la dicloxacilina. tiene propiedades únicas que la hacen diferente:

Cloxacilina: Similar en estructura y función, pero tiene un espectro de actividad diferente.

Dicloxacilina: Comparable en términos de actividad antibacteriana, pero tiene una mayor incidencia de efectos adversos hepáticos graves.

La flucloxacilina sódica es preferida en ciertas situaciones clínicas debido a su estabilidad contra la penicilinasa y su efectividad contra las bacterias productoras de penicilinasa .

Actividad Biológica

Floxacillin sodium, a semi-synthetic penicillin antibiotic, is primarily used to treat infections caused by penicillin-resistant bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical implications, and case studies that illustrate its effects.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers essential for bacterial integrity. This action leads to cell lysis and death, particularly effective against Gram-positive bacteria.

- Bactericidal Activity : Floxacillin is effective against both aerobic and anaerobic Gram-positive organisms. It is resistant to hydrolysis by various beta-lactamases, making it a valuable option for treating infections caused by resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : 50–70% following oral administration.

- Absorption : Rapid absorption from the gastrointestinal tract.

- Half-life : Approximately 0.75–1 hour.

- Metabolism : Primarily hepatic, with renal elimination being significant .

Clinical Implications

This compound is indicated for various infections, including skin and soft tissue infections, respiratory tract infections, and bone and joint infections. Its use is particularly noted in cases where methicillin-resistant Staphylococcus aureus (MRSA) is suspected.

Case Studies

-

Severe Hypokalaemia : A notable case involved a 67-year-old female patient treated with floxacillin for spondylodiscitis who developed severe hypokalaemia after starting the antibiotic. The potassium levels normalized upon discontinuation of floxacillin, suggesting a direct link between the drug and potassium loss .

- Table 1: Case Summary of Hypokalaemia Induced by Floxacillin

| Patient Age | Condition | Dosage | Hypokalaemia Onset | Resolution |

|-------------|----------------------|----------------|---------------------|------------|

| 67 | Spondylodiscitis | 2 g six times daily | Day 3 | After discontinuation |

- Table 1: Case Summary of Hypokalaemia Induced by Floxacillin

- Comparative Study on Hypokalaemia Incidence : A retrospective cohort study comparing patients receiving intravenous floxacillin versus ceftriaxone found a significantly higher incidence of hypokalaemia in those treated with floxacillin (42% vs. 14%, p < 0.0001). This underscores the need for monitoring potassium levels in patients receiving floxacillin therapy .

Adverse Effects

While generally well-tolerated, this compound can cause several adverse effects:

- Common Effects : Nausea, vomiting, diarrhea.

- Serious Effects : Hypokalaemia, allergic reactions (e.g., rash), and potential liver enzyme elevation.

Monitoring for these effects is crucial during treatment to mitigate risks associated with prolonged use .

Resistance and Future Directions

The increasing prevalence of bacterial resistance necessitates ongoing research into the efficacy of this compound against emerging resistant strains. Studies focusing on combination therapies and alternative dosing strategies are essential to enhance its clinical effectiveness while minimizing resistance development .

Propiedades

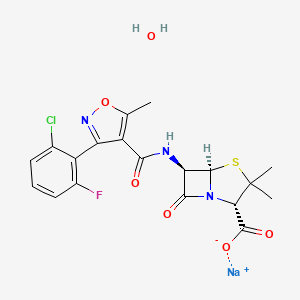

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMJFIQRZRMHG-VICXVTCVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046477 | |

| Record name | Floxacillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34214-51-2 | |

| Record name | Flucloxacillin sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034214512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floxacillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCLOXACILLIN SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG7C674WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.